molecular formula C18H25BN2O3 B1472597 1-[2-(benzyloxy)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1562305-15-0

1-[2-(benzyloxy)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1472597
CAS RN: 1562305-15-0
M. Wt: 328.2 g/mol
InChI Key: MEIPQJAGNAPVLS-UHFFFAOYSA-N
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Description

The compound “1-[2-(benzyloxy)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” contains several functional groups. The presence of a pyrazole ring indicates that it might have applications in medicinal chemistry, as pyrazole derivatives are known to exhibit a wide range of biological activities . The compound also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a benzyloxy group, and a boronic ester group. The boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a common functional group in organic chemistry and is often used in coupling reactions .


Chemical Reactions Analysis

The boronic ester group in this compound can participate in various types of chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions . These reactions are used to form new carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules .

Scientific Research Applications

Synthesis and Characterization

1-[2-(benzyloxy)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and its derivatives are primarily used in synthesis and characterization studies. Researchers focus on synthesizing various pyrazole derivatives, confirming their structures through techniques like FT-IR, NMR, MS spectroscopies, and X-ray diffraction. For instance, Liao et al. (2022) synthesized and characterized a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, using these methods and further analyzed it using Density Functional Theory (DFT) (Liao et al., 2022).

Crystallography and Conformational Analysis

These compounds are also important for crystallographic and conformational analyses. Studies often involve measuring single crystals of these compounds by X-ray diffraction and performing DFT calculations to understand their molecular structure and conformations. For example, Yang et al. (2021) investigated 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, highlighting the congruence of DFT-optimized molecular structures with X-ray diffraction results (Yang et al., 2021).

Exploration of Molecular Electrostatic Potential and Frontier Molecular Orbitals

Researchers are also interested in exploring the molecular electrostatic potential and frontier molecular orbitals of these compounds through DFT studies. This helps in revealing their molecular structure characteristics and molecular conformations, as demonstrated in the study by Yang et al. (2021) (Yang et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As a general rule, all chemical compounds should be handled with appropriate safety precautions to minimize risk of exposure .

Future Directions

The future directions for research on this compound would depend on its specific applications. Given the presence of a pyrazole ring and a boronic ester group, potential areas of interest could include medicinal chemistry and synthetic organic chemistry .

properties

IUPAC Name

1-(2-phenylmethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)16-12-20-21(13-16)10-11-22-14-15-8-6-5-7-9-15/h5-9,12-13H,10-11,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIPQJAGNAPVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(benzyloxy)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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